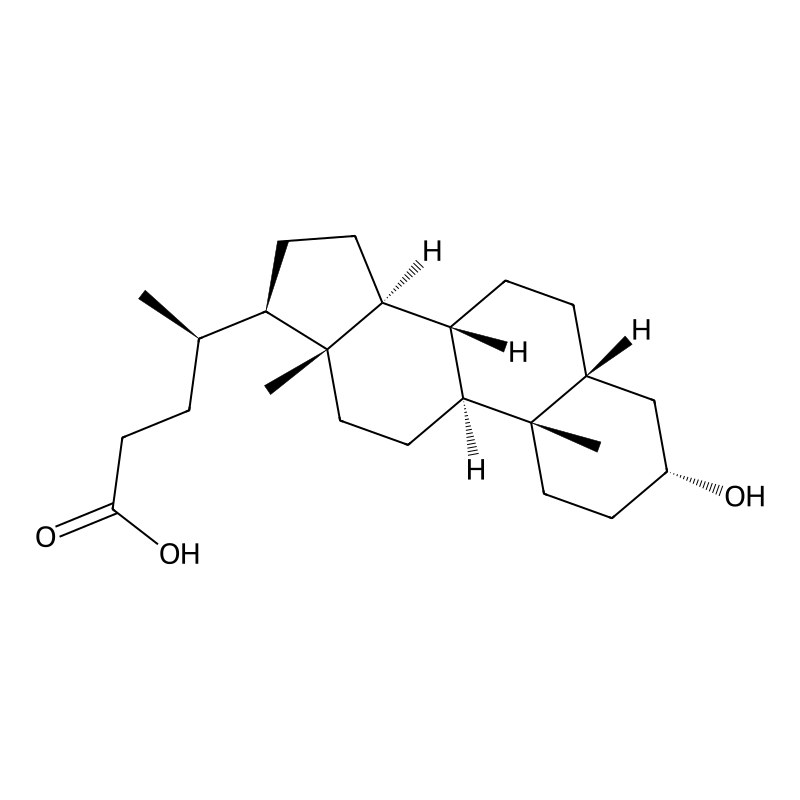

Lithocholic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE

In water, 0.38 mg/l at 25 °C.

0.000377 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Lithocholic Acid in Cancer Research

Lithocholic acid (LCA) has been investigated for its potential role in cancer development and treatment. While some research suggests it may be implicated in carcinogenesis , other studies have shown promise for its use in targeting cancer cells.

- Cytotoxic effects: In vitro studies have shown that LCA can selectively kill certain cancer cells, such as neuroblastoma cells, while leaving healthy cells unharmed . This selective cytotoxicity makes LCA a potential candidate for cancer therapy.

Lithocholic Acid and the Gut Microbiome

The gut microbiome plays a role in producing LCA from primary bile acids . Research suggests a possible link between gut bacteria and LCA's influence on health and disease.

- Dietary fiber and LCA: Dietary fiber can bind to LCA and aid in its excretion, potentially reducing the risk of colon cancer . This suggests that gut health and dietary choices may influence LCA levels and their impact on the body.

Lithocholic Acid and Cellular Signaling

LCA interacts with cellular processes in various ways, with potential implications for human health.

- Vitamin D receptor activation: Studies have shown that LCA can activate the vitamin D receptor, potentially impacting calcium regulation and other vitamin D-mediated effects .

- NAPE-PLD enzyme: LCA binds to the enzyme NAPE-PLD, which plays a role in the endocannabinoid system . This suggests LCA may influence signaling pathways related to cannabinoids.

Lithocholic acid, chemically known as 3α-hydroxy-5β-cholan-24-oic acid, is a bile acid synthesized in the liver and plays a crucial role in the digestion and absorption of dietary fats. It is produced through the bacterial action in the colon, specifically from chenodeoxycholic acid, via reduction at the hydroxyl group located at carbon-7 in its steroid structure. Lithocholic acid is characterized by its hydrophobic nature, which allows it to act as a detergent, facilitating fat solubilization for absorption in the intestine .

- Reduction Reactions: Lithocholic acid can be synthesized from chenodeoxycholic acid through reduction processes.

- Modification Reactions: Semi-synthetic derivatives of lithocholic acid can be created by modifying functional groups at C-3 and/or C-24, leading to compounds with varying biological activities .

These reactions are essential for developing derivatives with enhanced properties, such as antibacterial activity.

Lithocholic acid exhibits several significant biological activities:

- Anticancer Properties: Preliminary studies indicate that lithocholic acid selectively induces apoptosis in neuroblastoma cells while sparing normal neuronal cells. It has also shown cytotoxic effects against various malignant cell types at physiologically relevant concentrations .

- Vitamin D Receptor Modulation: Lithocholic acid can activate the vitamin D receptor without causing hypercalcemia, distinguishing it from vitamin D itself .

- Antibacterial Activity: Research indicates that lithocholic acid and its derivatives possess antibacterial properties against several strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Lithocholic acid can be synthesized through several methods:

- Natural Extraction: It is primarily obtained from bile acids present in animal sources.

- Chemical Synthesis: Various synthetic routes involve modifying existing bile acids to produce lithocholic acid or its derivatives. For example, semi-synthetic approaches have been developed to create derivatives with enhanced biological activities by altering specific functional groups .

- Microbial Transformation: Bacterial conversion of chenodeoxycholic acid in the gut leads to lithocholic acid production, highlighting its role in gut microbiota interactions .

Lithocholic acid has diverse applications across several fields:

- Pharmaceuticals: Due to its anticancer and antibacterial properties, lithocholic acid is being explored for potential therapeutic applications.

- Nutraceuticals: Its ability to modulate lipid metabolism makes it a candidate for dietary supplements aimed at improving digestive health.

- Research: Lithocholic acid serves as a model compound in studies investigating bile acids' roles in metabolism and disease progression .

Several compounds share structural or functional similarities with lithocholic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Chenodeoxycholic Acid | Similar steroid framework | Precursor to lithocholic acid; more hydrophilic |

| Deoxycholic Acid | Lacks hydroxyl group at C-3 | More potent as a detergent but less selective in biological effects |

| Cholic Acid | Contains additional hydroxyl groups | More hydrophilic; better solubility in water |

| Ursodeoxycholic Acid | Epimer of chenodeoxycholic acid | Used therapeutically for liver diseases |

Lithocholic acid's unique hydrophobicity and specific receptor interactions distinguish it from these similar compounds, making it an interesting subject for further research and application development .

Nuclear Receptor Interactions

Farnesoid X Receptor (FXR) Activation/Inhibition

Lithocholic acid demonstrates a dual functional profile with the Farnesoid X Receptor, acting as both an antagonist and partial agonist depending on experimental conditions and concentrations [1] [2]. The compound exhibits competitive inhibition properties against established FXR agonists such as chenodeoxycholic acid and the synthetic ligand GW4064, with an IC50 value of approximately 1 micromolar in coactivator association assays [1] [2].

The molecular mechanism of FXR antagonism involves lithocholic acid binding to the ligand-binding domain and preventing the formation of critical protein-protein contacts necessary for coactivator recruitment. Specifically, lithocholic acid disrupts the helix 11-helix 12 contact formation that is essential for FXR activation, while simultaneously destabilizing the αAF-2 region [1] [2]. This conformational disruption prevents both coactivator and corepressor recruitment, effectively silencing FXR-mediated transcriptional responses [2].

Functional consequences of lithocholic acid-mediated FXR inhibition include significant downregulation of bile salt export pump expression in hepatocytes, with studies demonstrating dramatic decreases in BSEP mRNA levels [1]. The compound also suppresses Small Heterodimer Partner expression and modulates cholesterol 7-alpha-hydroxylase regulation, contributing to altered bile acid homeostasis [1] [2]. Research has established that lithocholic acid can effectively antagonize GW4064-enhanced FXR transactivation in cellular systems, supporting its role as a physiologically relevant FXR modulator [1].

Vitamin D Receptor (VDR) Cross-Talk Pathways

Lithocholic acid functions as a secondary endogenous ligand for the Vitamin D Receptor, representing an evolutionary adaptation for bile acid detoxification in higher vertebrates [3] [4]. The compound exhibits a unique dual binding mode wherein two lithocholic acid molecules simultaneously interact with VDR through distinct recognition sites [5] [6].

Structural analysis reveals that one lithocholic acid molecule occupies the canonical ligand-binding pocket, while a second molecule anchors to a surface site located on the VDR exterior [5] [6]. Despite the lower affinity of the alternative binding site, the simultaneous occupation of both sites promotes stabilization of the active receptor conformation and enhances overall VDR agonism [5] [6]. Crystal structure studies demonstrate that this dual recognition mechanism is crucial for lithocholic acid-mediated VDR activation [5] [6].

Tissue-specific activation patterns distinguish lithocholic acid from the primary VDR ligand 1α,25-dihydroxyvitamin D3. While 1α,25-dihydroxyvitamin D3 effectively induces target gene expression in the duodenum and jejunum, lithocholic acid preferentially activates VDR in the ileum, particularly for CYP24A1 expression [7] [8]. This selective intestinal activation suggests that lithocholic acid serves as a localized signaling molecule linking intestinal bacterial metabolism with host VDR function [7] [8].

Evolutionary studies indicate that lithocholic acid affinity for VDR is highly conserved across vertebrate species, suggesting this interaction represents an ancient trait [3] [4]. However, lithocholic acid-mediated VDR activation appears to have evolved more recently, as non-mammalian receptors require exogenous coactivator proteins for effective responses [3] [4]. The partnership between VDR and lithocholic acid likely evolved as a secondary adaptation to enhance bile acid detoxification capabilities in mammals [3] [4].

Constitutive Androstane Receptor (CAR) Modulation

The Constitutive Androstane Receptor mediates hepatoprotective responses against lithocholic acid-induced liver injury through coordinated regulation of bile acid metabolic pathways [9] [10]. Pharmacological activation of CAR prior to lithocholic acid exposure prevents severe multifocal necrosis and provides significant protection against cholestatic liver damage [9] [10].

Mechanistic studies demonstrate that CAR activation shifts bile acid biosynthesis toward the formation of less toxic bile acid species through upregulation of key enzymatic pathways [9] [10]. Specifically, CAR enhances expression of CYP8B1, CYP7B1, CYP27A1, and CYP39A1, enzymes involved in bile acid modification and detoxification [9] [10]. This metabolic reprogramming results in decreased concentrations of monohydroxy, dihydroxy, and trihydroxy bile acids in hepatic tissues [9] [10].

Protective mechanisms include CAR-mediated reduction of total hepatic bile acid concentrations, which correlates directly with hepatoprotection in experimental models [9] [10]. CAR knockout mice demonstrate increased susceptibility to lithocholic acid-induced liver injury and fail to exhibit the protective changes in gene expression observed in wild-type animals [9] [10]. These findings establish CAR as a critical defense mechanism against bile acid toxicity and suggest therapeutic potential for CAR modulators in cholestatic liver diseases [9] [11].

Membrane Receptor Engagement

TGR5/GPBAR1 Signal Transduction Cascades

Lithocholic acid and its taurine conjugate represent the most potent endogenous ligands for the TGR5/GPBAR1 G-protein-coupled receptor, demonstrating high-affinity binding and robust functional responses [12] [13]. The receptor activation triggers classical Gs-protein signaling cascades involving adenylyl cyclase activation, cyclic adenosine monophosphate generation, and protein kinase A-mediated phosphorylation events [14] [15].

Primary signaling pathways include cAMP-dependent protein kinase A activation leading to CREB phosphorylation and enhanced gene transcription [14] [15]. TGR5 activation by lithocholic acid promotes anti-inflammatory responses through Nuclear Factor-kappa B pathway inhibition, resulting in decreased production of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1-beta, and interleukin-12 [16] [17] [18].

Metabolic functions encompass aquaporin-2 upregulation in renal collecting duct cells, facilitating enhanced water reabsorption and urine concentration [15]. Lithocholic acid-mediated TGR5 activation stimulates glucagon-like peptide-1 secretion from intestinal enteroendocrine cells, contributing to glucose homeostasis regulation [19] [20]. Additional downstream effects include enhanced energy expenditure, improved glucose utilization, and promotion of alternative macrophage polarization toward anti-inflammatory phenotypes [16] [17].

Cellular mechanisms involve TGR5-dependent modulation of oxidative stress pathways through glutathione metabolism regulation [18]. Lithocholic acid treatment reduces intracellular glutathione levels and enhances reactive oxygen species production, leading to downstream effects on immune cell activation and inflammatory responses [18]. These diverse signaling cascades establish TGR5 as a multifunctional receptor mediating lithocholic acid effects across metabolic, inflammatory, and homeostatic processes [12] [18].

NAPE-PLD Enzyme Activation Characteristics

Lithocholic acid functions as a reversible allosteric inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D, the key enzyme responsible for endocannabinoid and fatty acid ethanolamide biosynthesis [21] [22]. The compound exhibits specific binding affinity of approximately 20 micromolar and demonstrates inhibitory activity with an IC50 of approximately 68 micromolar [21] [22].

Structural interaction studies reveal that lithocholic acid binds to specific sites within the L1 loops that interconnect NAPE-PLD protein subunits [22] [23]. This binding interaction clusters water molecules at the bile acid-enzyme interface and significantly reduces protein thermal fluctuations, as demonstrated by elastic neutron scattering measurements [22] [23]. The decreased protein flexibility correlates with reduced enzymatic activity toward N-acyl phosphatidylethanolamine substrates [22] [23].

Selectivity profiles demonstrate that lithocholic acid specifically inhibits NAPE-PLD activity while other bile acids with different hydroxylation patterns serve as enzyme activators [21] [22]. The hydroxylation pattern represents the primary structural determinant for NAPE-PLD recognition, with monohydroxy bile acids like lithocholic acid promoting inhibition while dihydroxy and trihydroxy bile acids enhance enzymatic activity [21] [22].

Functional consequences include decreased production of anandamide and other bioactive fatty acid ethanolamides that regulate pain response, appetite, and cellular stress responses [21] [22]. The inhibitory effects of lithocholic acid on NAPE-PLD suggest potential modulation of endocannabinoid signaling pathways and represent a novel intersection between bile acid metabolism and lipid signaling networks [21] [22] [23].

| Receptor Type | Primary Mechanism | Binding Affinity | Functional Outcome |

|---|---|---|---|

| FXR | Competitive antagonism | IC50 ~1 μM | Decreased BSEP expression [1] |

| VDR | Dual site agonism | Low potency | Tissue-specific gene induction [7] [8] |

| CAR | Metabolic regulation | Not determined | Hepatoprotection [9] [10] |

| TGR5 | Gs-cAMP signaling | High affinity | Anti-inflammatory effects [12] [18] |

| NAPE-PLD | Allosteric inhibition | IC50 ~68 μM | Reduced endocannabinoid synthesis [21] [22] |

| Signaling Pathway | Molecular Events | Target Genes | Physiological Effects |

|---|---|---|---|

| FXR antagonism | H11-H12 disruption [1] | BSEP↓, SHP↓ [1] | Cholestatic potential [1] |

| VDR activation | Dual ligand binding [5] | CYP24A1↑ [7] | Bile acid detoxification [7] |

| CAR modulation | Enzyme upregulation [9] | CYP8B1↑, CYP7B1↑ [9] | Liver protection [9] |

| TGR5 signaling | cAMP-PKA cascade [14] | AQP2↑ [15] | Water homeostasis [15] |

| NAPE-PLD inhibition | Protein rigidification [22] | FAE biosynthesis↓ [21] | Altered endocannabinoid tone [21] |

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

184-186 °C

186 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Metabolism Metabolites

LABELED LITHOCHOLATE WAS INJECTED INTO GALLSTONE PATIENTS & HEALTHY VOLUNTEERS, MAJORITY OF RADIOACTIVITY IN BILE (50-60%) WAS PRESENT AS SULFATED CONJUGATES. DEGREE OF SULFATION WAS GREATER FOR GLYCINE THAN TAURINE CONJUGATES, WHICH SUGGESTED PREFERENTIAL SULFATION OF GLYCINE CONJUGATES.

Lithocholic Acid has known human metabolites that include 6alpha-Hydroxylithocholic acid.

Wikipedia

Use Classification

Methods of Manufacturing

FROM CHOLIC OR DESOXYCHOLIC ACID.

General Manufacturing Information

FOUND IN OX BILE, HUMAN BILE, RABBIT BILE, & IN OX & PIG GALLSTONES.

Interactions

16ALPHA-CYANOPREGNENOLONE (5 MG IP TWICE DAILY FOR 2 DAYS) INCR IN VITRO RAT LIVER MICROSOMAL 6BETA- & 7ALPHA-HYDROXYLATION OF LITHOCHOLIC ACID BY FACTORS OF 2 & 3-4 RESPECTIVELY. THIS MAY ACCOUNT FOR PREVENTION OF LITHOCHOLIC ACID-INDUCED CHOLELITHIASIS.

LITHOCHOLIC ACID (24)C(14) IS CONVERTED BY RAT LIVER HOMOGENATE INTO 3ALPHA-6BETA-DIHYDROXY-5BETA-CHOLANIC ACID. ADDN OF ETHANOL TO ENZYMATIC SYSTEM RESULTS IN INHIBITION OF FORMATION OF 3ALPHA, 6BETA-DIHYDROXY-5BETA-CHOLANIC ACID.

SODIUM LITHOCHOLATE INCR MNNG (N-METHYL-N'-NITRO-N-NITROSOGUANIDINE) INDUCED COLON TUMOR INCIDENCE IN BOTH GERM-FREE & CONVENTIONAL RATS (F344). /SODIUM LITHOCHOLATE/

LCA was also tested as a promoter of N-Nitrobis(2-hydroxypropyl)amine (BHP) induced carcinogenesis. Two groups of 5 to 6-wk-old hamsters (number not stated) were given 500 mg/kg BHP subcutaneously once per week for 5 weeks, and group 3 was given no further treatment; group 4 was given 0.5% LCA in feed for 30 weeks, all animals were autopsied at 35 weeks. There was no difference in food consumption or body weight between these 2 groups. There were no differences in number on liver lesions (group 3: 15/15 hyperplastic nodules, 2/15 hepatocellular carcinoma, 1/15 cholangiocarcinoma; group 4: 22/22 hyperplastic nodules, 3/22 hepatocellular carcinoma, 3/22 cholangiocarcinoma). However, there was a significant difference in the pancreatic tumors: group 3 had 4/15 gross tumors, 5/15 carcinomas, 4/15 adenomas while group 4 had 13/22 gross tumors, 15/22 carcinomas (P<.04) and 2/22 adenomas. Under the conditions of this experiment, LCA was not carcinogenic when administered alone, but was an effective promoter of BHP pancreatic carcinogenesis.

Dates

2: Epstein D, Mistry K, Whitelaw A, Watermeyer G, Pettengell KE. The effect of physiological concentrations of bile acids on in vitro growth of Mycobacterium tuberculosis. S Afr Med J. 2012 May 23;102(6):522-4. PubMed PMID: 22668954.

3: Maeshima H, Ohno K, Tanaka-Azuma Y, Nakano S, Yamada T. Identification of tumor promotion marker genes for predicting tumor promoting potential of chemicals in BALB/c 3T3 cells. Toxicol In Vitro. 2009 Feb;23(1):148-57. doi: 10.1016/j.tiv.2008.10.005. Epub 2008 Nov 1. PubMed PMID: 19000923.

4: Di Mauro S, Cesario E, Bartolo V, Maglitto D, Nucita R, Di Mauro L. [Nutritional habits and colon-rectal tumours]. Minerva Gastroenterol Dietol. 2004 Jun;50(2):135-41. Review. Italian. PubMed PMID: 15722983.

5: Thomas MG, Owen RW, Alexander B, Williamson RC. Effect of enteral feeding on intestinal epithelial proliferation and fecal bile acid profiles in the rat. JPEN J Parenter Enteral Nutr. 1993 May-Jun;17(3):210-3. PubMed PMID: 7685051.

6: Fujiwara S, Ku Y, Saitoh Y. Serum bile acid monitoring as an early indicator of allograft function in canine orthotopic liver transplantation. Kobe J Med Sci. 1992 Aug;38(4):217-31. PubMed PMID: 1469887.

7: MCLAREN DS. LITHOCOLIC ACID AND BILIARY DUCTULAR CELLULAR REACTION IN ANIMALS. Nutr Rev. 1964 Oct;22:305-7. PubMed PMID: 14221336.